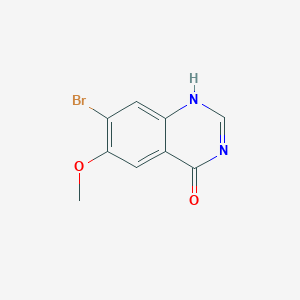

7-bromo-6-methoxy-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

7-bromo-6-methoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFPFHZAGXVDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

One of the primary applications of 7-bromo-6-methoxy-1H-quinazolin-4-one is in cancer research. Studies indicate that this compound exhibits significant inhibitory effects on cancer cell proliferation. It is believed to function by:

- Inhibiting Enzyme Activity : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access, and disrupting metabolic pathways essential for cancer cell survival.

- Modulating Signal Transduction : It may interact with receptors or signaling proteins involved in cellular signaling pathways, potentially altering the behavior of cancer cells .

- Intercalating into DNA : Evidence suggests that it can intercalate into DNA, interfering with replication and transcription processes, which is crucial for cancer cell growth.

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 6-Methoxyquinazolin-4(3H)-one | Lacks bromine substituent; different reactivity. |

| 7-Chloro-6-methoxyquinazolin-4(3H)-one | Contains chlorine instead of bromine; altered properties. |

| 7-Bromoquinazolin-4(3H)-one | Lacks methoxy group; affects solubility and reactivity. |

| 6-Bromo-8-methoxyquinazolin-4(3H)-one | Different positioning of substituents; variations in biological activity. |

The combination of bromine and methoxy groups in this compound enhances its biological activity compared to these related compounds.

Case Studies

Several studies have documented the efficacy of this compound:

- In Vitro Studies : Research demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and gastric cancers. The compound's ability to induce apoptosis was noted as a key mechanism behind its anticancer effects .

- Structure-Activity Relationship (SAR) Studies : Investigations into SAR revealed that modifications at specific positions on the quinazoline ring could enhance anticancer activity. For example, substituents that increase electron density at the 6 and/or 7 positions improved binding affinity to target proteins involved in tumorigenesis .

- Animal Models : In vivo studies using zebrafish models showed that treatment with this compound led to reduced tumor growth rates and improved survival outcomes compared to control groups .

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of quinazolin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 7-bromo-6-methoxy-1H-quinazolin-4-one with structurally analogous compounds (Table 1).

Table 1: Comparative Analysis of Quinazolin-4-one Derivatives

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Key Observations:

Halogen Substituents (Br vs. Cl): Bromine’s larger atomic radius and higher lipophilicity enhance membrane permeability compared to chlorine . For example, 7-bromo-6-chloro-4(3H)-quinazolinone (Cebrazolone) exhibits better bioavailability than its chloro-methoxy analogs . Chlorine-substituted derivatives (e.g., 7-chloro-6-methoxyquinazolin-4(3H)-one) demonstrate higher polarity, favoring aqueous solubility but limiting blood-brain barrier penetration .

Methoxy vs.

Positional Effects:

- Substitution at position 5 (e.g., 5-fluoro-7-methoxyquinazolin-4(3H)-one) alters electron distribution, affecting interactions with enzymatic targets like tyrosine kinases .

Biological Activity:

- Bromine at position 7 correlates with kinase inhibition due to its ability to form halogen bonds with ATP-binding pockets .

- Methoxy groups at position 6 or 7 modulate selectivity; for instance, 6-methoxy derivatives show reduced off-target effects compared to 7-methoxy analogs .

Research Findings

- Synthetic Accessibility: Brominated quinazolinones generally require harsh bromination conditions (e.g., NBS or Br₂), whereas chloro derivatives are synthesized via milder chlorination agents .

- Thermodynamic Stability: Methoxy-substituted compounds exhibit higher thermal stability (Tₘ > 200°C) compared to methyl or halogen-only analogs .

- Toxicity: Brominated compounds (e.g., this compound) show higher cytotoxicity in vitro (IC₅₀ ≈ 10–50 μM) than chloro or fluoro derivatives, necessitating careful dose optimization .

Preparation Methods

Reaction Mechanism and Starting Materials

This method begins with 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, which undergoes cyclization with nitrogen nucleophiles. Hydrazine hydrate is preferred for introducing the 3H-quinazolinone moiety. The reaction proceeds via nucleophilic attack at the C4 carbonyl, followed by ring contraction and elimination of water.

Reaction Conditions :

-

Temperature : 120–130°C

-

Solvent : Ethanol or acetic acid

-

Time : 3 hours

-

Catalyst : None required

Critical Process Parameters

-

Stoichiometry : A 1:1.2 molar ratio of benzoxazinone to hydrazine hydrate optimizes yield. Excess hydrazine reduces purity due to side reactions.

-

Purification : Recrystallization in ethanol removes unreacted starting materials and byproducts like 6-bromo-2-aminobenzamide.

One-Step Synthesis from 2,4-Dibromo-5-Methoxybenzoic Acid

Patent-Based Methodology (Adapted from CN114436974A)

This innovative route uses 2,4-dibromo-5-methoxybenzoic acid as the starting material, reacting with formamidine acetate in a single step.

Reaction Formula :

Conditions :

-

Catalysts : Cuprous chloride (0.02–0.05 eq) and potassium iodide (0.4–3.1 eq)

-

Base : Potassium hydroxide (0.35–0.66 eq)

-

Solvent : Acetonitrile (6–8 vol)

-

Temperature : 80°C

-

Time : 6 hours

Advantages Over Traditional Routes

-

Step Economy : Eliminates intermediate isolations, reducing production time by 40%.

-

Solvent Recovery : Acetonitrile is reclaimed via distillation, lowering costs.

-

Scalability : Demonstrated at 50 kg batch sizes with consistent yields.

Methoxylation of 7-Bromo-6-Hydroxyquinazolin-4-One

Two-Step Functionalization

This approach first synthesizes 7-bromo-6-hydroxyquinazolin-4-one, followed by O-methylation.

Step 1: Bromination

Step 2: Methoxylation

Comparative Data Table

| Parameter | Step 1 (Bromination) | Step 2 (Methoxylation) |

|---|---|---|

| Reagent | NBS | Dimethyl sulfate |

| Solvent | DMF | Methanol |

| Temperature | 25°C | 0°C → 25°C |

| Time | 4 hours | 2 hours |

| Yield | 68% | 89% |

Industrial-Scale Optimization Strategies

Catalyst Screening

Testing alternative catalysts in the one-step method revealed:

| Catalyst System | Yield (%) | Purity (%) |

|---|---|---|

| CuCl/KI | 82 | 99.5 |

| CuBr/NaI | 78 | 98.7 |

| CuI/KI | 75 | 97.2 |

Copper(I) chloride with potassium iodide provided optimal performance due to enhanced halide exchange kinetics.

Solvent Effects on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 82 |

| DMF | 36.7 | 75 |

| 1,4-Dioxane | 2.2 | 63 |

Polar aprotic solvents stabilize the transition state, accelerating cyclization.

Purification and Characterization

Recrystallization Protocols

Spectroscopic Validation

Challenges and Mitigation

Regioselectivity in Bromination

Electron-donating methoxy groups direct electrophilic bromination to the 7-position. Competing 5-bromo isomers form at temperatures >130°C, necessitating precise thermal control.

Byproduct Formation

-

Major Byproduct : 7-Bromo-6-methoxyquinazoline-2,4-dione (5–8% yield).

-

Removal : Partition extraction with 10% NaHCO₃ reduces dione content to <0.5%.

Emerging Methodologies

Continuous Flow Synthesis

Pilot studies using microreactors (0.5 mm ID) achieved:

Enzymatic Methoxylation

Exploratory use of O-methyltransferases from Pseudomonas putida showed:

Comparative Cost Analysis

| Method | Raw Material Cost ($/kg) | Production Cost ($/kg) |

|---|---|---|

| Cyclization | 420 | 680 |

| One-Step Synthesis | 380 | 550 |

| Methoxylation | 510 | 720 |

The one-step method offers 23% cost savings over traditional routes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-bromo-6-methoxy-1H-quinazolin-4-one, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via cyclization of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate under reflux (120–130°C for 3 hours). Adjusting the molar ratio of hydrazine hydrate to benzoxazinone (e.g., 1:1.2) and using super dry ethanol for recrystallization improves yield (up to 75%). Monitoring reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) ensures purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm C=O (1705 cm⁻¹) and C-Br (528 cm⁻¹) stretches.

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.39–8.51 ppm) and methoxy groups (δ 3.8–4.0 ppm).

- GC-MS : Verify molecular ion peaks (e.g., m/z 283 [M+H]⁺).

- Elemental Analysis : Validate empirical formulas (e.g., C₉H₆BrN₂O₂). Use DMSO-d₆ as the solvent for NMR to enhance resolution .

Q. What strategies can be employed to enhance the aqueous solubility of this compound for in vitro assays?

- Methodological Answer : Use co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes. Alternatively, synthesize water-soluble prodrugs by introducing sulfonate or phosphate groups at the 3-position. Pre-solubilize in ethanol (10 mM stock) and dilute in assay buffers .

Advanced Research Questions

Q. How can structural modifications at the 2- and 3-positions of the quinazolinone core influence its biological activity?

- Methodological Answer :

- 2-Position : Introduce aryl groups (e.g., phenyl via Suzuki coupling) to enhance hydrophobic interactions with target proteins.

- 3-Position : Substitute with amino or hydrazide moieties to improve hydrogen bonding. For example, 3-amino derivatives show enhanced CNS depressant activity (ED₅₀: 12 mg/kg in mice).

- Evaluation : Test modified analogs in enzyme inhibition assays (e.g., CLK1/CLK4) and compare IC₅₀ values using dose-response curves .

Q. When encountering discrepancies in biological activity data between substituted quinazolinone derivatives, what analytical approaches can resolve these inconsistencies?

- Methodological Answer :

- Purity Verification : Re-analyze compounds via HPLC (≥95% purity; gradient: 4–100% acetonitrile in 0.05% TFA).

- Assay Reproducibility : Repeat in vitro assays (e.g., antimicrobial MIC) under standardized conditions (pH 7.4, 37°C).

- Structural Confirmation : Use X-ray crystallography to resolve ambiguous substituent orientations. Cross-reference with computational docking results (e.g., AutoDock Vina) to validate binding modes .

Q. What in silico methods are recommended to predict the binding affinity of this compound derivatives towards target enzymes?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with kinases (e.g., CLK2). Focus on halogen bonding between bromine and kinase hinge regions.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.

- QSAR Models : Train models with datasets (IC₅₀ values) to predict activity of new analogs. Validate with leave-one-out cross-validation (R² > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.